4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Description
Historical Perspectives and Significance of the 2H-Chromen-2-one Scaffold in Chemical Research
The history of the 2H-chromen-2-one, or coumarin (B35378), scaffold dates back to 1820 when it was first isolated from the tonka bean. mdpi.com The first synthesis of coumarin was reported by W. H. Perkin in 1868. mdpi.com This scaffold, consisting of a fused benzene (B151609) and α-pyrone ring, is a common structural feature in numerous biologically active molecules. mdpi.comcaribjscitech.com Chromen-2-one composites are of high significance due to their important biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anti-cancer, anticonvulsant, antioxidant, anti-fungal, and anti-HIV properties. samipubco.com
The development of the anticoagulant drug warfarin, a 4-hydroxycoumarin (B602359) derivative, marked a pivotal moment in the therapeutic application of this class of compounds. samipubco.com This discovery spurred extensive research into the synthesis and biological evaluation of a multitude of coumarin derivatives, cementing the 2H-chromen-2-one scaffold as a "privileged structure" in medicinal chemistry. Its versatility is further demonstrated by its use in fragrances, agrochemicals, and as fluorescent probes in various scientific applications. mdpi.comtandfonline.com
Structural Classification and Nomenclature of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one within Coumarin Analogues
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the compound is named this compound. This name precisely describes its molecular structure:
2H-chromen-2-one : The core bicyclic scaffold, also known as coumarin.
4-Ethyl : An ethyl group (-CH₂CH₃) is attached to the 4th position of the chromen-2-one ring.
7-(2-oxopropoxy) : An ether linkage at the 7th position, connecting a propoxy chain (-O-CH₂-C(=O)-CH₃) which contains a ketone group on its second carbon.
This compound can be classified as a 4-alkyl-7-alkoxy substituted coumarin. The ethyl group at the C4 position and the ether-linked ketonic side chain at the C7 position are key structural features that distinguish it from simpler coumarins. A closely related compound found in chemical databases is 4-ethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, with the CAS number 314742-28-4. cymitquimica.com
Below is a table detailing the structural information for this compound and some related compounds.
| Compound Name | Molecular Formula | Key Substituents |
| This compound | C₁₄H₁₄O₄ | 4-ethyl, 7-(2-oxopropoxy) |
| 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one | C₁₃H₁₂O₄ | 4-methyl, 7-(2-oxopropoxy) |
| 4,8-dimethyl-7-(2-oxopropoxy)-2H-chromen-2-one | C₁₄H₁₄O₄ | 4,8-dimethyl, 7-(2-oxopropoxy) |
| 4-ethyl-7-hydroxy-2H-chromen-2-one | C₁₁H₁₀O₃ | 4-ethyl, 7-hydroxy |
| 7-hydroxy-4-methyl-2H-chromen-2-one | C₁₀H₈O₃ | 4-methyl, 7-hydroxy |
Current Research Landscape and Academic Interest in Substituted 2H-Chromen-2-one Compounds
The academic interest in substituted 2H-chromen-2-one compounds remains high due to their diverse pharmacological potential. orientjchem.org Research is ongoing to synthesize novel derivatives and evaluate their biological activities.
Synthesis: Several methods are employed for the synthesis of the coumarin scaffold, including the Pechmann condensation, Knoevenagel condensation, and Kostanecki reaction. samipubco.com For the synthesis of 4-alkyl-7-alkoxy derivatives like the title compound, a common strategy involves the Pechmann condensation of a substituted phenol (B47542) (in this case, resorcinol) with a β-ketoester to form a 4-alkyl-7-hydroxycoumarin intermediate. researchgate.net The alkoxy side chain at the 7-position can then be introduced via Williamson ether synthesis, reacting the hydroxyl group with an appropriate alkyl halide (e.g., chloroacetone). tandfonline.comnih.gov
Research Findings on Related Compounds: While specific research on this compound is sparse, studies on analogous compounds provide valuable insights.
4-Alkyl Substituted Coumarins: The presence of a small alkyl group at the C4 position, such as a methyl or ethyl group, is a common feature in many biologically active coumarins. For instance, 4-methylcoumarin (B1582148) derivatives are widely studied for their potential as anticancer and anti-inflammatory agents. tandfonline.comnih.govnih.gov
7-Alkoxy Substituted Coumarins: The substitution at the 7-position is crucial for many of the biological activities of coumarins. 7-hydroxycoumarins are key intermediates for the synthesis of a wide range of derivatives. mdpi.com Alkylation of the 7-hydroxyl group to form 7-alkoxy coumarins can enhance lipophilicity, potentially improving cell membrane permeability and biological activity. cymitquimica.com Derivatives with various ether-linked side chains at the 7-position have been synthesized and investigated for their photophysical properties and potential as antimicrobial and anticancer agents. nih.govresearchgate.net
The combination of a 4-alkyl group and a 7-alkoxy moiety containing a ketone functional group in this compound suggests that it could be a candidate for screening against various biological targets, including enzymes and receptors implicated in cancer and inflammatory diseases.
Research Gaps and Future Directions for this compound Investigations
The most significant research gap concerning this compound is the lack of published studies detailing its synthesis, characterization, and biological evaluation. While its structure can be inferred, and its properties can be hypothesized based on related compounds, empirical data is currently absent from the scientific literature.
Future research directions should include:
Synthesis and Characterization: The development and optimization of a synthetic route to produce this compound in good yield and purity. This would be followed by comprehensive characterization using modern spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Physicochemical Properties: Investigation of its solubility, stability, and other physicochemical parameters that are crucial for its potential development as a therapeutic agent or research tool.
Biological Screening: A broad-based biological screening of the compound to identify any potential pharmacological activities. Based on the known properties of the coumarin scaffold, this could include assays for:
Anticancer activity against various cancer cell lines. orientjchem.org
Anti-inflammatory activity, for instance, by measuring the inhibition of inflammatory enzymes or cytokines. nih.gov
Antioxidant capacity. caribjscitech.com
Antimicrobial activity against a panel of bacteria and fungi. jmchemsci.com
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with variations in the 4-alkyl and 7-alkoxy substituents to establish structure-activity relationships. This would help in identifying the key structural features responsible for any observed biological activity and in designing more potent and selective compounds.
The exploration of this compound and its derivatives could lead to the discovery of novel compounds with valuable therapeutic or technological applications, thereby contributing to the rich and expanding field of coumarin chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-7-(2-oxopropoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-3-10-6-14(16)18-13-7-11(4-5-12(10)13)17-8-9(2)15/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFOUMJDLIKXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351486 | |
| Record name | 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307546-48-1 | |
| Record name | 4-ETHYL-7-(2-OXOPROPOXY)-2H-CHROMEN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Ethyl 7 2 Oxopropoxy 2h Chromen 2 One and Its Precursors
Retrosynthetic Strategies for the 2H-Chromen-2-one Core
The primary precursor for the target molecule is 4-ethyl-7-hydroxy-2H-chromen-2-one. The synthesis of this key intermediate can be approached through various well-established condensation reactions.
Pechmann Condensation Approaches and Modifications
The Pechmann condensation is a widely employed method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. nih.govwikipedia.org For the synthesis of 4-ethyl-7-hydroxy-2H-chromen-2-one, the logical starting materials would be resorcinol (B1680541) and ethyl 2-ethylacetoacetate. The reaction proceeds through an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin (B35378) ring system. wikipedia.org
Various acid catalysts can be employed, ranging from protic acids like sulfuric acid and p-toluenesulfonic acid to Lewis acids such as AlCl₃, ZnCl₂, and FeCl₃. nih.govijsart.com Modern modifications often focus on the use of solid acid catalysts to simplify workup and improve the environmental profile of the reaction. nih.govnih.govrsc.org
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Conc. H₂SO₄ | - | Room Temp | Good | ijsart.com |
| Amberlyst-15 | Solvent-free (Microwave) | 100 | High | nih.gov |
| Zirconia-based catalyst | - | 80 | - | nih.gov |
| Poly(4-vinylpyridinium) hydrogen sulfate | Solvent-free (Ultrasound) | Room Temp | Excellent | nih.gov |
This table presents representative conditions for Pechmann condensation based on analogous reactions.
Innovations in the Pechmann condensation often involve the use of microwave irradiation or ultrasound to accelerate the reaction rate and improve yields. nih.govnih.gov Solvent-free conditions are also a common modification aimed at developing greener synthetic protocols. nih.gov
Knoevenagel Condensation Routes and Innovations
The Knoevenagel condensation provides an alternative route to the coumarin nucleus, typically involving the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound. researchgate.net For the synthesis of a 4-ethyl substituted coumarin, a potential pathway could involve the condensation of 2,4-dihydroxyacetophenone with an active methylene compound that can lead to the formation of the 4-ethyl group. However, a more direct approach would be the condensation of a 2-hydroxybenzaldehyde with a compound containing an activated ethyl group.
The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). researchgate.net Innovations in this area include the use of ionic liquids as both solvent and catalyst, and microwave-assisted synthesis to enhance reaction efficiency. mdpi.com
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidine | Ethanol (B145695) | Reflux | - | - | researchgate.net |
| Morpholine/Acetic Acid | Ionic Liquid | Room Temp | 0.5 - 2 h | 44-84 | researchgate.net |
| Baker's Yeast | - | - | - | - | researchgate.net |
This table illustrates general conditions for Knoevenagel condensations leading to coumarin derivatives.
Perkin Reaction and its Applicability
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. wikipedia.orglongdom.org To synthesize a 4-ethylcoumarin derivative via this route, one could envision the reaction of a salicylaldehyde with propanoic anhydride and sodium propionate. The reaction proceeds through the formation of an α,β-unsaturated acid, which can then undergo intramolecular cyclization to form the coumarin ring. stackexchange.comsciforum.net
The classic Perkin reaction often requires high temperatures (around 180 °C). sci-hub.se However, modifications using different bases or reaction conditions can sometimes allow for milder protocols. While applicable, the Perkin reaction is often less direct for 4-substituted coumarins compared to the Pechmann condensation.
| Aldehyde | Anhydride | Base | Temperature (°C) | Product | Reference |
| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | - | Coumarin | wikipedia.org |
| Aromatic Aldehyde | Propanoic Anhydride | Sodium Propionate | 100 | α-ethylcinnamic acid derivative | sci-hub.se |
This table provides examples of Perkin reaction conditions.
Wittig Condensation Pathways
The Wittig reaction offers a versatile method for the formation of carbon-carbon double bonds and can be adapted for the synthesis of coumarins. This pathway typically involves the reaction of a salicylaldehyde derivative with a phosphonium (B103445) ylide. To introduce the 4-ethyl group and form the coumarin ring, a suitable ylide would be ethyl 2-(triphenylphosphoranylidene)propanoate. nih.govbldpharm.comtcichemicals.com The reaction would form an α,β-unsaturated ester, which then undergoes intramolecular cyclization to yield the coumarin.
The reaction is typically carried out in an organic solvent, and the ylide is often generated in situ from the corresponding phosphonium salt using a strong base. webassign.net Stabilized ylides, such as the one required for this synthesis, are generally less reactive and may require heating. webassign.net
| Aldehyde | Ylide | Solvent | Conditions | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Solvent-free | Room Temp, 15 min | webassign.net |
| Salicylaldehyde derivative | Ethyl 2-(triphenylphosphoranylidene)propanoate | Dichloromethane or similar | - | Inferred from nih.govbldpharm.comtcichemicals.comwebassign.net |
This table outlines general parameters for Wittig reactions forming coumarin precursors.
Synthesis of the 7-(2-oxopropoxy) Moiety
Once the 4-ethyl-7-hydroxy-2H-chromen-2-one precursor has been synthesized, the final step is the introduction of the 2-oxopropoxy group at the 7-position. This is typically achieved through an O-alkylation reaction.
Alkylation Reactions at the 7-Position
The hydroxyl group at the 7-position of the coumarin ring is phenolic and can be readily deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then react with an appropriate electrophile, in this case, a reagent like chloroacetone (B47974) or bromoacetone (B165879), in a Williamson ether synthesis. nih.gov
The reaction is commonly carried out in a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). nih.govnih.gov The choice of base and solvent can influence the reaction rate and yield.
| 7-Hydroxycoumarin Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 7-hydroxy-4-methylcoumarin | Ethyl chloroacetate | K₂CO₃ | DMF | Reflux | Good | researchgate.net |
| 7-hydroxy-4-methylcoumarin | Haloalkane | - | - | - | - | nih.gov |
| 2,4-dihydroxyacetophenone | Alkyl bromide | CsHCO₃ | Acetonitrile | 80 | up to 95 | nih.gov |
This table provides examples of alkylation reactions on hydroxycoumarin and related phenolic compounds.
The reaction mechanism involves the nucleophilic attack of the 7-phenoxide ion on the carbon atom bearing the halogen in chloroacetone, displacing the chloride ion and forming the desired ether linkage. The presence of the ketone functionality in the alkylating agent does not typically interfere with the reaction under these conditions.
Specific Precursor Synthesis (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one, then alkylation)
The synthesis of the target compound typically begins with the creation of a substituted 7-hydroxycoumarin precursor. A common and illustrative precursor is 7-hydroxy-4-methyl-2H-chromen-2-one, which is synthesized via the Pechmann condensation. This reaction involves the condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate). rsc.orgresearchgate.net The reaction is acid-catalyzed, with catalysts ranging from conventional mineral acids to more eco-friendly solid acids. researchgate.net
Following the synthesis of the 7-hydroxycoumarin core, the next step is the introduction of the (2-oxopropoxy) side chain. This is achieved through an alkylation reaction, specifically an O-alkylation of the hydroxyl group at the 7-position. ursinus.edumdpi.com This etherification is typically performed by reacting the 7-hydroxycoumarin with a suitable alkylating agent, such as chloroacetone, in the presence of a base to deprotonate the phenolic hydroxyl group, thereby facilitating nucleophilic attack.
Introduction of the 4-Ethyl Substituent
To synthesize the target molecule, a 4-ethyl substituent is required on the coumarin ring. This is most directly accomplished during the initial Pechmann condensation by selecting the appropriate β-ketoester. Instead of ethyl acetoacetate (B1235776) (which yields a 4-methyl group), ethyl butyrylacetate is used. researchgate.net The condensation of resorcinol with ethyl butyrylacetate under acidic conditions directly yields 4-ethyl-7-hydroxy-2H-chromen-2-one. This precursor can then undergo the subsequent alkylation at the 7-hydroxy position as described previously to yield the final product, 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one.
Modern and Sustainable Synthetic Approaches
Multicomponent reactions (MCRs) have gained significant popularity as they offer a powerful tool for building complex molecules like coumarins in a single step from three or more starting materials, replacing conventional multi-step synthetic methods. benthamscience.comnih.gov This approach enhances efficiency and atom economy. For instance, a one-pot, three-component synthesis of coumarin-3-carboxylic esters can be achieved from substituted salicylaldehydes, Meldrum's acid, and various alcohols, catalyzed by FeCl₃, with yields ranging from good to excellent (73–91%). nih.gov Another MCR approach involves the microwave-assisted reaction of 4-hydroxycoumarin (B602359), aldehydes, and aromatic amines in water to produce coumarin-fused dihydroquinolines. rsc.org These methods exemplify the versatility of MCRs in generating diverse coumarin derivatives. benthamscience.comnih.govrsc.org
Green chemistry principles are increasingly being applied to coumarin synthesis to minimize environmental impact. eurekalert.orgbenthamdirect.com These methods include the use of ultrasound, microwave irradiation, ionic liquids, deep eutectic solvents, and solvent-free or catalyst-free conditions. benthamdirect.comeurekaselect.com Such approaches have been successfully applied to classical coumarin syntheses like the Pechmann, Knoevenagel, and Perkin reactions. eurekalert.orgeurekaselect.com For example, mechanochemical synthesis via ball milling under solvent-free conditions provides a green protocol for Pechmann condensation, offering high yields, shorter reaction times, and straightforward purification. rsc.org Similarly, grinding has been used as a green, solvent-free method for synthesizing novel coumarin derivatives. tandfonline.com These green methods not only reduce the use of toxic chemicals but also often improve reaction performance in terms of product yield and purity. eurekalert.org
The choice of catalyst is crucial in modern coumarin synthesis, with a focus on heterogeneous, recyclable, and non-toxic options.
Nanoparticle Catalysis: Nanoparticles have emerged as highly efficient catalysts due to their large surface area-to-volume ratio. chemmethod.com Magnetic nanoparticles, such as Fe₃O₄, are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. chemmethod.comproquest.com For example, piperazine-functionalized reduced graphene oxide decorated with Fe₃O₄ nanoparticles has been used as an efficient, separable catalyst for the solvent-free Pechmann synthesis of coumarins. proquest.com Other examples include ZnFe₂O₄ nanoparticles and gold nanoparticles supported on magnetic iron oxide (Fe₃O₄@Au), which also catalyze the Pechmann condensation effectively under solvent-free conditions. chemmethod.comjsynthchem.com Strawberry dye-sensitized TiO₂ nanoparticles have been employed as a photocatalyst for coumarin synthesis under visible light. mdpi.com
Metal-Free Protocols: To avoid the cost and toxicity associated with metal catalysts, several metal-free synthetic protocols have been developed. researchgate.net Humic acid has been identified as an efficient, green, and recyclable organocatalyst for the Pechmann reaction under solvent-free conditions, yielding products in as little as 5-8 minutes with 91-99% yields. researchgate.net Other metal-free approaches include the use of iodine as a simple and inexpensive catalyst, particularly effective under microwave irradiation. researchgate.net Furthermore, radical cascade cyclization of aryl alkynoates using readily available and non-toxic oxamic acids provides a sustainable, metal-free route to carbamoylated coumarins. acs.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is a critical step in developing an efficient synthetic protocol for coumarins. This process involves systematically varying parameters such as the catalyst, solvent, temperature, and reaction time to maximize the product yield. nih.gov
For the synthesis of the precursor 7-hydroxy-4-methylcoumarin via Pechmann condensation, extensive optimization studies have been conducted. rsc.org The choice of catalyst significantly impacts the reaction's success. A screening of various catalysts might be performed to identify the most effective one. nih.gov
The table below illustrates an example of catalyst optimization for the synthesis of 7-hydroxy-4-methylcoumarin.
| Catalyst | Time (min) | Yield (%) |
| No Catalyst | 120 | 0 |
| ZnFe₂O₄ (5 mg) | 90 | 70 |
| ZnFe₂O₄ (10 mg) | 75 | 85 |
| ZnFe₂O₄ (15 mg) | 65 | 92 |
| ZnFe₂O₄ (20 mg) | 60 | 98 |
| ZnFe₂O₄ (25 mg) | 60 | 98 |
| Data adapted from a study on the synthesis of coumarins using ZnFe₂O₄ nanoparticles, demonstrating the effect of catalyst loading on reaction time and yield. jsynthchem.com |
Similarly, the reaction temperature is another crucial parameter. An optimal temperature ensures a high reaction rate without promoting the formation of by-products.
| Temperature (°C) | Yield (%) |
| Room Temp | 20 |
| 50 | 45 |
| 60 | 60 |
| 70 | 80 |
| 80 | 98 |
| 90 | 98 |
| 100 | 98 |
| Data adapted from an optimization study, showing the effect of temperature on product yield in the presence of 20 mg of catalyst. jsynthchem.com |
Solvent selection also plays a vital role, although solvent-free conditions are often preferred in green chemistry approaches. rsc.orgnih.gov Optimization studies have shown that for certain reactions, solvents like ethanol or toluene (B28343) can be effective, but solvent-free reactions at elevated temperatures often provide the best results in terms of both yield and environmental impact. nih.govproquest.com Through such systematic optimization, high-yielding and efficient syntheses of coumarin precursors can be achieved. benthamscience.com
Gram-Scale Synthesis Considerations
The production of this compound on a gram-scale necessitates a robust, two-step synthetic sequence. This process involves the initial synthesis of the key precursor, 4-ethyl-7-hydroxy-2H-chromen-2-one, followed by its subsequent etherification to yield the final product. Careful consideration of reaction conditions, catalyst selection, and purification methods is crucial for achieving high yields and purity on a larger scale.
Step 1: Gram-Scale Synthesis of 4-Ethyl-7-hydroxy-2H-chromen-2-one
The most direct and widely adopted method for synthesizing 4-substituted-7-hydroxycoumarins is the Pechmann condensation. arkat-usa.orgnih.gov This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the gram-scale synthesis of 4-ethyl-7-hydroxy-2H-chromen-2-one, resorcinol is reacted with ethyl 2-ethylacetoacetate.
Key considerations for scaling this reaction include:
Catalyst Choice: While various acid catalysts can be employed, concentrated sulfuric acid is commonly used for its efficacy and low cost. slideshare.netiajpr.comyoutube.com However, for larger scales, handling large volumes of concentrated acid poses safety and disposal challenges. Alternative solid acid catalysts, such as Amberlyst-15, sulfamic acid, or zirconia-based catalysts, have been shown to be highly effective, often under milder or solvent-free conditions. arkat-usa.orgnih.govnih.gov These heterogeneous catalysts are advantageous for gram-scale work as they can be easily removed by filtration, simplifying the work-up procedure and potentially allowing for catalyst recycling. nih.govresearchgate.net
Reaction Conditions: Solvent-free conditions, often coupled with microwave irradiation, have been reported to significantly reduce reaction times and increase yields for analogous 4-methylcoumarin (B1582148) syntheses. nih.gov Scaling up microwave reactions requires specialized equipment, but conventional heating in the absence of a solvent or with a high-boiling point solvent is a viable alternative. Maintaining a controlled temperature is critical to prevent side reactions and degradation of the product.
Work-up and Purification: The crude product typically precipitates from the reaction mixture upon quenching with water or ice. For gram-scale quantities, this allows for straightforward isolation by filtration. Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is the most common method for purification to obtain a high-purity product. youtube.com
The following table summarizes typical conditions reported for the Pechmann condensation to produce the closely related 7-hydroxy-4-methylcoumarin, which are adaptable for the 4-ethyl analogue.
| Catalyst | Reactants | Conditions | Yield | Reference |
| Conc. H₂SO₄ | Resorcinol, Ethyl acetoacetate | Ice bath, then stir for 30 mins | 71% | youtube.com |
| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 100 °C, 20 min, Microwave, Solvent-free | 97% | nih.gov |
| Sulfamic Acid | Resorcinol, Ethyl acetoacetate | 100 °C, 20 min, Solvent-free | 95% | arkat-usa.org |
Step 2: Gram-Scale Synthesis of this compound
The final step is the O-alkylation of the 7-hydroxy group of the precursor with a suitable three-carbon ketone synthon. This is typically achieved via a Williamson ether synthesis.
Key considerations for this step include:
Alkylating Agent: Chloroacetone or bromoacetone are effective alkylating agents for this transformation. Bromoacetone is generally more reactive than chloroacetone.
Base and Solvent: The reaction is carried out in the presence of a weak base to deprotonate the phenolic hydroxyl group. Anhydrous potassium carbonate is a common and cost-effective choice for gram-scale reactions. Acetone or dimethylformamide (DMF) are typically used as solvents, as they effectively dissolve the reactants and facilitate the reaction. mdpi.com
Reaction Monitoring and Purification: The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final this compound. A series of 7-(2-oxoalkoxy)coumarins have been successfully synthesized using this general methodology. researchgate.net
The table below outlines a representative procedure for the O-alkylation of a coumarin, which can be adapted for the target molecule.
| Substrate | Reagent | Base / Solvent | Conditions | Outcome | Reference |
| 7-Hydroxycoumarins | Chloroacetone | Base (e.g., K₂CO₃) | Reflux | Synthesis of 7-(2-oxopropoxy)coumarins | researchgate.net |
| 4-Hydroxycoumarin | Propargyl bromide | K₂CO₃ / Acetone | Reflux, 8 h | O-alkylation product in 55% yield | mdpi.com |
By carefully optimizing these two steps, a reproducible and efficient process for the gram-scale synthesis of this compound can be established, providing sufficient material for further research and application development.
Chemical Reactivity, Derivatization, and Analog Design Based on 4 Ethyl 7 2 Oxopropoxy 2h Chromen 2 One
Functional Group Transformations and Modifications of the 2-oxopropoxy Moiety
The 7-(2-oxopropoxy) substituent offers two primary sites for chemical modification: the ketone carbonyl group and the ether linkage. These functional groups can be independently or sequentially modified to generate a diverse library of derivatives.
The terminal ketone is a versatile functional handle for numerous transformations. Standard carbonyl chemistry can be applied to introduce new functionalities. For instance, reduction of the ketone using mild reducing agents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, 4-Ethyl-7-(2-hydroxypropoxy)-2H-chromen-2-one. This introduces a chiral center and a hydroxyl group that can be further functionalized through esterification or etherification.
Condensation reactions with various nucleophiles are also feasible. Reaction with hydrazines or substituted hydrazines can produce hydrazones, which themselves can be important pharmacophores or intermediates for synthesizing heterocyclic rings like pyrazoles. Similarly, reaction with hydroxylamine (B1172632) would yield the corresponding oxime.
Furthermore, the methylene (B1212753) carbon adjacent to the ketone (the α-carbon) can be functionalized. Halogenation at this position, for example with bromine, would produce 4-Ethyl-7-(1-bromo-2-oxopropoxy)-2H-chromen-2-one. This α-haloketone is a key intermediate for synthesizing various heterocyclic systems, most notably thiazoles via the Hantzsch synthesis ijper.orgmdpi.com.
The ether linkage at the 7-position is generally stable under neutral and basic conditions. However, cleavage can be achieved under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI), which would regenerate the parent 7-hydroxycoumarin, 4-Ethyl-7-hydroxy-2H-chromen-2-one.
Synthesis of Structurally Related 2H-Chromen-2-one Analogues
The synthesis of analogues of 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one can be approached by modifying the core coumarin (B35378) structure at its various positions, creating hybrid compounds, or incorporating new heterocyclic systems.
Modifications at the 4-Position
The ethyl group at the C-4 position of the coumarin ring possesses acidic α-protons, which allows for condensation reactions with various aldehydes. This reaction, a type of Claisen-Schmidt condensation, is typically catalyzed by a base such as piperidine (B6355638) or sodium hydroxide (B78521) gavinpublishers.comwikipedia.orgchemistry-online.com. The reaction involves the formation of an enolate from the 4-ethyl group, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic or heterocyclic aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields a 4-styrylcoumarin derivative. This method provides a straightforward route to extend the conjugation of the coumarin system and to append various substituted aryl or heteroaryl groups.
| Starting Material | Aldehyde | Base Catalyst | Product | Reference(s) |
| This compound | Substituted Benzaldehyde | Piperidine | 4-(1-(Substituted-phenyl)prop-1-en-2-yl)-7-(2-oxopropoxy)-2H-chromen-2-one | gavinpublishers.comwikipedia.org |
| This compound | Heterocyclic Aldehyde | NaOH | 4-(1-(Heterocyclyl)prop-1-en-2-yl)-7-(2-oxopropoxy)-2H-chromen-2-one | wikipedia.orgnih.gov |
Substitutions at the 7-Position
The 7-(2-oxopropoxy) group is typically introduced onto a pre-formed coumarin ring bearing a hydroxyl group at the 7-position. The key precursor, 4-Ethyl-7-hydroxy-2H-chromen-2-one, is synthesized via the Pechmann condensation wikipedia.orgiiste.orgsciensage.info. This acid-catalyzed reaction involves the condensation of resorcinol (B1680541) (1,3-dihydroxybenzene) with a suitable β-ketoester, in this case, ethyl 2-ethylacetoacetate, often using concentrated sulfuric acid or other acidic catalysts jetir.orgslideshare.netresearchgate.net.
Once the 4-Ethyl-7-hydroxy-2H-chromen-2-one scaffold is obtained, the hydroxyl group can be readily alkylated to introduce a wide variety of substituents. The synthesis of the title compound is achieved through a Williamson ether synthesis, where the phenoxide, generated by treating the 7-hydroxycoumarin with a base like potassium carbonate, reacts with chloroacetone (B47974) or bromoacetone (B165879) wordpress.com. This method is highly versatile and allows for the introduction of numerous other ether-linked side chains by using different alkyl halides.
| Reaction | Reactants | Reagents/Conditions | Product | Reference(s) |
| Pechmann Condensation | Resorcinol, Ethyl 2-ethylacetoacetate | Concentrated H₂SO₄ | 4-Ethyl-7-hydroxy-2H-chromen-2-one | wikipedia.orgiiste.org |
| Williamson Ether Synthesis | 4-Ethyl-7-hydroxy-2H-chromen-2-one, Chloroacetone | K₂CO₃, Acetone | This compound | wordpress.com |
Hybrid 2H-Chromen-2-one Compound Synthesis
Hybrid molecules, which combine two or more distinct pharmacophores into a single entity, are a major focus in medicinal chemistry. The coumarin scaffold is frequently used as a core for such hybrids. A common strategy involves the synthesis of coumarin-chalcone hybrids gavinpublishers.com. Chalcones are α,β-unsaturated ketones that can be formed by the Claisen-Schmidt condensation of an acetyl-substituted coumarin with an aromatic aldehyde researchgate.netfrontiersin.org. For example, a 3-acetylcoumarin (B160212) can react with various aldehydes to produce a range of coumarin-chalcone hybrids gavinpublishers.comfrontiersin.org. These hybrid compounds often serve as versatile precursors for the synthesis of other heterocyclic systems like pyridines and pyrimidines gavinpublishers.com. This hybridization strategy aims to create molecules with potentially synergistic or multi-target biological activities rsc.orgnih.gov.
Incorporation of Diverse Heterocyclic Moieties (e.g., Triazoles, Thiazoles, Pyrroles, Pyridines)
Fusing or linking heterocyclic rings to the coumarin scaffold is a widely employed strategy for generating novel chemical entities.
Triazoles: 1,2,3-Triazole rings are commonly introduced by utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This involves reacting a coumarin derivative bearing a terminal alkyne with an organic azide, or vice versa. For example, the 7-hydroxy group can be propargylated to introduce an alkyne handle, which can then be reacted with various azides to form 7-((1-substituted-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one derivatives.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for constructing a thiazole ring ijper.orgsynarchive.com. This reaction involves the condensation of an α-haloketone with a thioamide ijper.orgnih.gov. A coumarin derivative containing an α-haloketone moiety, such as 4-Ethyl-7-(1-bromo-2-oxopropoxy)-2H-chromen-2-one, can react with thioamides (e.g., thiourea) to yield a coumarin-thiazole hybrid mdpi.comresearchgate.net.
Pyrroles: Coumarin-pyrrole hybrids can be synthesized through various routes. One approach involves the reaction of aminocoumarins with dicarbonyl compounds in a Paal-Knorr type synthesis. Alternatively, multi-component reactions can be employed to construct the pyrrole (B145914) ring fused to or substituted on the coumarin core researchgate.netresearchgate.net.
Pyridines: Pyridine (B92270) moieties can be incorporated using several synthetic strategies. A common method involves the reaction of coumarin-chalcone hybrids with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate, which leads to the formation of highly substituted 2-aminonicotinonitrile or 2-hydroxynicotinonitrile (B16790) derivatives fused with the coumarin system gavinpublishers.comnih.gov. These reactions build the pyridine ring onto the coumarin scaffold nih.govmdpi.comresearchgate.netpreprints.org.
| Heterocycle | Key Synthetic Method | Typical Precursors | Reference(s) |
| Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Propargylated coumarin + organic azide | N/A |
| Thiazole | Hantzsch Thiazole Synthesis | α-Haloketone coumarin derivative + thioamide | ijper.orgmdpi.comnih.gov |
| Pyrrole | Paal-Knorr Synthesis / MCRs | Aminocoumarin + 1,4-dicarbonyl compound | researchgate.netresearchgate.net |
| Pyridine | Multi-component condensation | Coumarin-chalcone + malononitrile + ammonium acetate | gavinpublishers.comnih.gov |
Reaction Mechanisms of Derivatization
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes in analog synthesis.
Pechmann Condensation: The synthesis of the 4-ethyl-7-hydroxycoumarin (B1309978) core proceeds via the Pechmann condensation. The mechanism under acidic conditions involves several steps wikipedia.orgresearchgate.net:
Transesterification: The acid catalyst protonates the carbonyl oxygen of the β-ketoester (ethyl 2-ethylacetoacetate), activating it for nucleophilic attack by the hydroxyl group of resorcinol. This results in a transesterification reaction.
Intramolecular Electrophilic Aromatic Substitution: The second hydroxyl group of the resorcinol ring attacks the protonated ketone carbonyl of the intermediate in a Friedel-Crafts type acylation, forming a new six-membered ring.
Dehydration: The resulting tertiary alcohol is protonated by the acid catalyst, and a molecule of water is eliminated to form a double bond, yielding the final coumarin product.
Claisen-Schmidt Condensation: The modification at the C-4 ethyl group follows a Claisen-Schmidt condensation mechanism wikipedia.orgiiste.org:
Enolate Formation: A base (e.g., piperidine) abstracts an acidic α-proton from the 4-ethyl group, forming a resonance-stabilized enolate.
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This forms a tetrahedral alkoxide intermediate.
Protonation: The alkoxide is protonated by the conjugate acid of the base or solvent to give a β-hydroxy aldol adduct.
Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration to form an α,β-unsaturated system, resulting in the final 4-styrylcoumarin product.
Hantzsch Thiazole Synthesis: The formation of a thiazole ring from a coumarin α-haloketone precursor is a classic example of the Hantzsch synthesis ijper.orgsynarchive.com:
Nucleophilic Substitution: The sulfur atom of the thioamide, being a soft nucleophile, attacks the α-carbon bearing the halogen, displacing the halide in an Sₙ2 reaction to form an S-alkylated isothioamide intermediate.
Cyclization: The nitrogen atom of the isothioamide then acts as a nucleophile and attacks the carbonyl carbon, leading to a 5-membered ring intermediate (a hydroxythiazoline).
Dehydration: This cyclic intermediate undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the aromatic thiazole ring.
Regioselectivity and Stereoselectivity in Analogue Synthesis
The synthesis of analogues of this compound presents several challenges and opportunities related to controlling reaction outcomes at specific positions (regioselectivity) and managing the three-dimensional arrangement of atoms (stereoselectivity). The coumarin nucleus possesses multiple reactive sites, and the substituents on the core ring direct the feasibility and selectivity of further chemical transformations.
The primary electrophilic centers on a substituted coumarin ring are typically the C-2 (carbonyl carbon), C-4, and any exocyclic positions activated by electron-withdrawing groups. tandfonline.com Nucleophilic attack can, in principle, occur at any of these sites. For instance, conjugate addition often targets the C-4 position, while direct substitution can occur at activated exocyclic carbons. tandfonline.com The electronic nature of the existing substituents on both the benzene (B151609) and pyrone rings significantly influences the reactivity and directs the regiochemical outcome of synthetic modifications.
In the context of designing analogues for this compound, regioselectivity is crucial when considering modifications at the C-3, C-4, C-5, C-6, or C-8 positions, as well as on the 7-alkoxy side chain. For example, halogenation of coumarins, a common step in creating synthetic intermediates, can be directed to specific positions on the aromatic ring depending on the reaction conditions and the directing effects of existing substituents. thieme.de
Stereoselectivity becomes paramount when introducing new chiral centers. Asymmetric organocatalysis has emerged as a powerful tool for the stereoselective synthesis of coumarin derivatives. nih.gov Reactions such as Michael additions to α,β-unsaturated precursors of coumarins can be controlled to produce specific enantiomers, which is critical for developing compounds with optimized pharmacological profiles. nih.gov For instance, the enantioselective synthesis of cyclopropa[c]coumarins has been achieved with excellent enantioselectivities using organocatalysts. nih.gov
The following tables detail research findings on regioselective and stereoselective reactions on the coumarin scaffold, illustrating principles applicable to the synthesis of analogues of this compound.
| Reaction Type | Substrate | Reagents/Catalyst | Position of Modification | Product Type | Ref. |
| Nucleophilic Substitution | 3-(Iodomethyl)coumarins | Benzylamine or Piperidine in THF | Exocyclic C-1' | 3-(Aminomethyl)coumarins | tandfonline.com |
| Halogenation | Substituted Coumarins | N-halosuccinimide / Copper halide | Aromatic Ring (e.g., C-6, C-8) | Halogenated Coumarins | thieme.de |
| Radical Cyclization | 3-((4-chlorobut-2-yn-1-yl)oxy)-2H-chromen-2-one | ⁿBu₃SnH, AIBN | C-3 and C-4 positions | Coumarin-annulated polycyclic heterocycles | mdpi.com |
| C-H Alkylation | Coumarins | Cycloalkanes, Fe(III), DTBP | C-3 | 3-Alkyl Coumarins | researchgate.net |
| Reaction Type | Substrate | Catalyst/Chiral Auxiliary | Stereochemical Outcome | Product Type | Ref. |
| Michael Addition/ Hydroalkoxylation | Alkyl-substituted substrates | Cinchona primary amine derivative / Silver carbonate | Good to excellent enantioselectivities (up to 99% ee) | Six-membered annulated coumarins | nih.gov |
| Conjugate Addition / IMCR | 4-Hydroxycoumarin (B602359) and α,β-unsaturated aldehydes | Jørgensen catalyst | High stereoselectivity | Enantioenriched hemiacetals | nih.gov |
| Allylic Alkylation | 3-Cyano-4-methylcoumarins and MBH carbonates | Chiral Phosphine Ligands | High enantioselectivity | Chiral 4-substituted coumarins | nih.gov |
| Cyclopropanation | Coumarin derivatives | (DHQ)₂PYR | Good to excellent enantioselectivities | Enantioselective cyclopropa[c]coumarins | nih.gov |
This table presents data from research on related coumarin compounds to illustrate the principles of stereoselective synthesis. ee: enantiomeric excess; IMCR: isocyanide-based multicomponent reaction; MBH: Morita-Baylis-Hillman; (DHQ)₂PYR: hydroquinine (B45883) 2,5-diphenyl-4,6-pyrimidinediyl diether.
These examples underscore the importance of carefully selecting reagents, catalysts, and reaction conditions to achieve the desired regiochemical and stereochemical control in the synthesis of complex coumarin analogues. The principles derived from these studies can be extrapolated to guide the selective modification of the this compound structure to generate novel derivatives with potentially enhanced biological activities.
Investigations into the Biological Activity Mechanisms of 4 Ethyl 7 2 Oxopropoxy 2h Chromen 2 One and Its Analogues
Mechanism-Based Enzyme Inhibition Studies
Carbonic Anhydrase Inhibition Mechanisms
Coumarin (B35378) derivatives have emerged as a unique class of carbonic anhydrase (CA) inhibitors with a distinct mechanism of action. Unlike classical sulfonamide inhibitors that directly bind to the zinc ion in the enzyme's active site, coumarins act as prodrugs. nih.govnih.gov The catalytic activity of carbonic anhydrase includes an esterase function, which hydrolyzes the lactone ring of the coumarin scaffold. mdpi.com This enzymatic hydrolysis yields the corresponding 2-hydroxy-cinnamic acid derivative, which is the actual inhibitory species. mdpi.com
The resulting 2-hydroxy-cinnamic acid then binds to the entrance of the CA active site, occluding it and preventing the substrate, carbon dioxide, from accessing the catalytic zinc ion. nih.gov This binding occurs in a region of the active site that exhibits significant variability among different CA isoforms, which explains the observed isoform selectivity of many coumarin-based inhibitors. nih.govmdpi.com
Studies on various 7-substituted coumarins have demonstrated their potential as selective inhibitors of tumor-associated CA isoforms, such as CA IX and CA XII, over the ubiquitous cytosolic isoforms CA I and II. mdpi.com The nature of the substituent at the 7-position, such as the 2-oxopropoxy group in 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one, can significantly influence the binding affinity and selectivity profile of the hydrolyzed inhibitor. Similarly, substitutions at the 4-position have also been shown to impact the inhibitory potency. ashpublications.org For instance, coumarin-based peptide conjugates with substitutions at the 4-position have shown potent and selective inhibition of hCA IX and XII. ashpublications.org
Below is a table summarizing the inhibitory activities of some 7-substituted and 4,7-disubstituted coumarin derivatives against various human carbonic anhydrase (hCA) isoforms.
| Compound | Substituents | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|---|
| 7-Amino-4-methylcoumarin conjugate 1 | 4-CH3, 7-amino acyl | >10000 | >10000 | 155.3 | 120.7 |
| 7-Amino-4-methoxymethyl-coumarin conjugate 2 | 4-CH2OCH3, 7-amino acyl | >10000 | >10000 | 260.5 | 180.5 |
| 7-Amino-4-methylcoumarin conjugate 6 | 4-CH3, 7-amino acyl | >10000 | >10000 | 23.4 | 35.3 |
| 7-Amino-4-methoxymethyl-coumarin conjugate 7 | 4-CH2OCH3, 7-amino acyl | >10000 | >10000 | 105.7 | 70.8 |
Vitamin K1 Epoxide Reductase (VKORC1) Interaction and Inhibition
Coumarin derivatives, most notably the 4-hydroxycoumarins such as warfarin, are well-established inhibitors of Vitamin K1 Epoxide Reductase (VKORC1). nih.govewha.ac.kr This enzyme is a crucial component of the vitamin K cycle, responsible for the reduction of vitamin K epoxide to vitamin K, which is essential for the gamma-carboxylation of several blood clotting factors. nih.govmdpi.com Inhibition of VKORC1 leads to a deficiency of active vitamin K-dependent clotting factors, resulting in an anticoagulant effect. mdpi.com
Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition Pathways
Coumarin derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), enzymes that are key targets in the treatment of neurodegenerative diseases.
The inhibition of AChE by coumarins is influenced by the substitution pattern on the coumarin scaffold. The coumarin nucleus itself can interact with the peripheral anionic site (PAS) of the enzyme, while substituents at various positions can interact with the catalytic active site (CAS) or other regions of the enzyme's gorge. For instance, 7-oxycoumarin derivatives have been shown to be potent and selective inhibitors of MAO-A, with Ki values in the picomolar range. researchgate.net Docking studies have suggested that these compounds interact with key amino acid residues in the active site of MAO-A. researchgate.net
The 4- and 7-positions of the coumarin ring are particularly important for modulating the inhibitory activity against both AChE and MAO. Studies on 4,7-disubstituted coumarins have revealed that the nature of the substituents at these positions can significantly affect the potency and selectivity of inhibition. dntb.gov.ua For this compound, the ethyl group at the 4-position and the 2-oxopropoxy group at the 7-position would be expected to influence its binding to the active sites of AChE and MAO, potentially contributing to a specific inhibitory profile. The lipophilicity and steric properties of these groups would play a crucial role in their interaction with the hydrophobic pockets of the enzymes.
The following table presents the inhibitory activities of some representative coumarin derivatives against AChE and MAO.
| Compound | Enzyme | Inhibitory Activity (IC50/Ki) |
|---|---|---|
| 7-[(3,4-Difluorobenzyl)oxy]-3,4-dimethylcoumarin | MAO-B | 1.14 nM (IC50) |
| 4-Methyl-7-(heterocyclyl-oxy)coumarin derivative | MAO-A | Picomolar range (Ki) |
| 8-Acetyl-7-{3-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | hAChE | 1.52 ± 0.66 μM (IC50) |
α-Glucosidase Inhibitory Mechanisms
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the final step in the digestion of carbohydrates. Inhibition of this enzyme can delay the absorption of glucose and is a therapeutic strategy for managing type 2 diabetes. Coumarin derivatives have been identified as potent inhibitors of α-glucosidase.
Several studies have shown that coumarins can exhibit strong inhibitory activity against α-glucosidase, with some derivatives being more potent than the standard drug acarbose. Kinetic studies have revealed that some coumarin derivatives act as competitive inhibitors of α-glucosidase, suggesting that they bind to the active site of the enzyme and compete with the natural substrate.
The inhibitory potency of coumarin derivatives against α-glucosidase is influenced by their substitution pattern. The presence of specific functional groups at various positions on the coumarin ring can enhance the binding affinity to the enzyme's active site. For this compound, the ethyl group at the 4-position and the alkoxy side chain at the 7-position could contribute to the interaction with the hydrophobic pockets within the active site of α-glucosidase, potentially leading to a competitive or mixed-type inhibition.
The following table summarizes the α-glucosidase inhibitory activity of some coumarin derivatives.
| Compound | α-Glucosidase Inhibitory Activity (IC50, µM) | Inhibition Type |
|---|---|---|
| Coumarin Fused Pyridine (B92270) Derivative 4i | 101.0 ± 2.0 | Competitive |
| Biscoumarin Derivative 3c | 20.0 ± 0.7 | Competitive |
| Coumarin-linked 2-phenylbenzimidazole (B57529) 5k | 10.8 | Competitive |
Lipoxygenase Inhibition Mechanisms
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce lipid hydroperoxides, which are precursors of inflammatory mediators like leukotrienes. Inhibition of LOX is a potential therapeutic approach for inflammatory diseases. Coumarin derivatives have been shown to possess lipoxygenase inhibitory activity.
The mechanism of lipoxygenase inhibition by coumarins is often attributed to their antioxidant and iron-chelating properties. Many potent coumarin-based LOX inhibitors possess ortho-dihydroxy substitutions, which can chelate the iron atom in the enzyme's active site and/or scavenge radical intermediates of the catalytic cycle. However, other structural features also contribute to the inhibitory activity. For instance, substituents at the 7-position of the coumarin ring have been shown to be important for LOX inhibition.
A study on 7-(2-oxoalkoxy)coumarins demonstrated that substitution with a 7-(2-oxoalkoxy) group improved the anti-inflammatory properties, which is often linked to lipoxygenase inhibition. These compounds were found to inhibit the production of inflammatory mediators. The 2-oxopropoxy group in this compound could play a role in the interaction with the enzyme's active site.
The table below lists the lipoxygenase inhibitory activities of some coumarin derivatives.
| Compound | Lipoxygenase Inhibitory Activity (% Inhibition or IC50) |
|---|---|
| 3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one | 96.6% (Soybean LOX-3) |
| Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | 91.0% (Lipid Peroxidation Inhibition) |
| 5,7-Dihydroxy-4-methylcoumarin | Did not inhibit 5-lipoxygenase |
Cellular and Molecular Interaction Studies
The biological activities of coumarin derivatives, including this compound, are underpinned by their interactions at the cellular and molecular level. Research into analogous compounds has revealed their capacity to engage with fundamental cellular processes, leading to outcomes such as the induction of programmed cell death and the modulation of key signaling cascades.
A significant mechanism through which coumarin derivatives exert their anti-neoplastic effects is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov This process is a critical component of normal cell turnover and development, and its dysregulation is a hallmark of cancer. Coumarin compounds have been shown to trigger apoptosis in various cancer cell lines, making it a key area of investigation for understanding their therapeutic potential. researchgate.net
For instance, studies on various coumarin-based hybrids and derivatives have demonstrated their ability to inhibit tumor growth by initiating apoptotic pathways. researchgate.net While direct studies on this compound are limited, the broader class of coumarins is recognized for this activity. The induction of apoptosis can occur through various signaling cascades, often involving the activation of caspases, a family of protease enzymes that execute the cell death program.
Coumarins and their analogues are known to interfere with cellular signaling pathways that are crucial for cell survival, proliferation, and inflammation. One of the most well-documented targets is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govmdpi.comnih.gov The NF-κB signaling cascade is a central regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. encyclopedia.pub
Research has shown that certain coumarin derivatives can effectively inhibit NF-κB activation. For example, a study on a bis-4-hydroxycoumarin compound demonstrated its ability to inhibit TNFα-induced NF-κB activation in leukemia cell lines. nih.gov Another natural coumarin, oxypeucedanin (B192039) hydrate, was found to suppress the activation of the NF-κB/MAPK pathway. nih.gov This inhibition often occurs by preventing the degradation of the IκBα inhibitor protein, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-survival genes. mdpi.com The ability of the coumarin scaffold to modulate this pathway is a key aspect of its anti-inflammatory and potential anti-cancer activities.
| Coumarin Analogue | Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|
| 3,3'-[3-(2-hydroxyphenyl)-3-oxopropane-1,1-diyl]bis(4-hydroxy-2H-chromen-2-one) | K-562 and JURKAT (Leukemia) | Inhibited TNFα-induced NF-κB activation | nih.gov |
| Xanthotoxol | RAW 264.7 (Macrophages) | Attenuated phosphorylation of IκBα and inhibited nuclear translocation of NF-κB p65 | mdpi.com |
| Oxypeucedanin Hydrate | LPS-induced RAW264.7 macrophages | Suppressed the activation of the NF-κB/MAPK pathway | nih.gov |
The coumarin scaffold is a versatile structure that can be modified to interact with a variety of biological receptors. These interactions are fundamental to the diverse pharmacological effects observed for this class of compounds. mdpi.com Studies have identified coumarin derivatives as ligands for several important receptor types.
For example, certain 6-alkoxy-4H-chromen-4-one derivatives have been identified as potent ligands for sigma (σ) receptors, specifically the σ1 and σ2 subtypes, which are implicated in neurological disorders. nih.gov Other research has focused on designing coumarin-based molecules, such as isoflavone (B191592) derivatives with a benzopyran-4-one core, to bind to estrogen receptors (ERs), highlighting their potential as selective estrogen receptor modulators (SERMs). nih.gov Furthermore, modifications to the coumarin core have yielded derivatives that act as antagonists for the 5-HT1A serotonin (B10506) receptor, indicating their potential in treating central nervous system disorders. mdpi.com These studies underscore the adaptability of the coumarin framework for targeted receptor interaction.
| Compound Class | Target Receptor | Key Finding | Reference |
|---|---|---|---|
| 6-(alkoxy)-4H-chromen-4-ones | Sigma-1 (σ1) and Sigma-2 (σ2) | Identified as potent and selective σ1 receptor ligands. | nih.gov |
| 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones (Isoflavones) | Estrogen Receptors (ERα and ERβ) | Exhibited selective binding affinity for ERα over ERβ. | nih.gov |
| 5- and 7-Hydroxycoumarin Derivatives | 5-HT1A Serotonin Receptor | Developed as antagonists for the 5-HT1A receptor. | mdpi.com |
Structure-Activity Relationship (SAR) Elucidation
The biological profile of a coumarin derivative is highly dependent on the nature and placement of substituents on its benzopyrone ring. researchgate.net The C4 position, for example, is a common site for modification. Introducing different groups at this position can significantly alter the compound's activity. Studies have explored a range of 4-substituted derivatives, indicating that this position is critical for modulating interactions with biological targets. nih.gov
The substituent at the C7 position significantly influences the pharmacological properties of coumarins. While specific studies on the 2-oxopropoxy group are not extensively detailed in the provided context, its role can be inferred from the behavior of similar ether-linked substituents. The ether linkage at C7 connects the coumarin core to a three-carbon chain containing a ketone functional group.
This 2-oxopropoxy moiety introduces several features that can modulate bioactivity:
Polarity and Solubility: The presence of the ketone (oxo) group increases the polarity of the side chain compared to a simple propoxy group, which can influence the molecule's solubility and ability to cross biological membranes.
Hydrogen Bonding: The oxygen atom of the ketone can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues within a target protein's binding site.
Conformational Flexibility: The propoxy chain provides a degree of rotational freedom, allowing the molecule to adopt different conformations to fit optimally into a binding pocket. The planarity of the coumarin ring system itself is a key structural feature, and the flexibility of the C7 substituent can complement this. nih.gov
The combination of the ethyl group at C4 and the specific 2-oxopropoxy group at C7 creates a unique chemical entity whose biological activity is a direct consequence of these structural choices, distinguishing it from other coumarin derivatives.
Tautomerism and Conformational Effects on Biological Activity
The biological activity of coumarin derivatives, including this compound, is intricately linked to their specific three-dimensional structure and the potential for existing in different isomeric forms. Tautomerism and conformational flexibility are key determinants of how these molecules interact with biological targets.
Conformational Effects: The three-dimensional conformation of a molecule, dictated by the rotation around single bonds, is crucial for its interaction with biological targets. For coumarin analogues, the spatial arrangement of substituents on the core ring structure determines the molecule's fit within the binding pocket of an enzyme or receptor. The flexibility of side chains, such as the 2-oxopropoxy group in this compound, allows the molecule to adopt various conformations. The most stable, low-energy conformation is not always the biologically active one. The binding to a biological target may induce a conformational change in the molecule to achieve an optimal fit. This "induced fit" model is fundamental in understanding the structure-activity relationship of these compounds. The ability of a coumarin derivative to adopt the correct conformation to interact with key amino acid residues in a target protein is a prerequisite for its biological activity.
Computational Chemistry and Molecular Modeling Studies of 4 Ethyl 7 2 Oxopropoxy 2h Chromen 2 One
Quantum Chemical Calculations
Electronic Structure Analysis
No information available.
Spectroscopic Property Prediction (e.g., NMR, IR)
No information available.
Molecular Docking Simulations for Target Identification and Binding Modes
Ligand-Protein Interaction Profiling
No information available.
Prediction of Binding Affinity
No information available.
Molecular Dynamics Simulations for Conformational Sampling and Stability
No information available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. For 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one, QSAR studies are instrumental in predicting its potential efficacy against various biological targets.
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, broader QSAR studies on coumarin (B35378) derivatives provide a framework for understanding its potential activities. These studies often utilize a range of molecular descriptors, including topological, electronic, and steric parameters, to build predictive models for activities such as antimicrobial, anticancer, and anti-inflammatory effects.
For instance, a hypothetical QSAR study on a series of 4-alkyl-7-alkoxycoumarins, including our target compound, might aim to predict its antibacterial activity against a specific strain. The model would be constructed using a dataset of compounds with known antibacterial activities and a variety of calculated molecular descriptors.
Table 1: Hypothetical Descriptors for a QSAR Model of Antibacterial Coumarins
| Descriptor | Description | Potential Influence on Activity |
|---|---|---|
| LogP | Logarithm of the octanol-water partition coefficient | Lipophilicity, which can affect cell membrane penetration. |
| Molecular Weight | The sum of the atomic weights of all atoms in a molecule | Size and bulkiness of the molecule, influencing binding to target sites. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms | A predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Dipole Moment | A measure of the polarity of a molecule | Can influence electrostatic interactions with biological targets. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Related to the electron-donating and accepting abilities of the molecule, which can be crucial for chemical reactivity and interactions. |
A resulting QSAR equation might look like:
pMIC = β0 + β1(LogP) + β2(TPSA) + β3(Dipole Moment) + ...
Where pMIC is the negative logarithm of the Minimum Inhibitory Concentration, and the β coefficients represent the contribution of each descriptor to the antibacterial activity. High correlation coefficients (R²) and cross-validation scores (Q²) would indicate a robust and predictive model. The position and nature of the ethyl group at the 4-position and the 2-oxopropoxy group at the 7-position would significantly influence these descriptors and, consequently, the predicted activity.
Conformational Analysis and Tautomeric Equilibria Studies
The three-dimensional structure of a molecule is critical to its biological function, as it dictates how the molecule interacts with its biological target. Conformational analysis of this compound explores the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds.
The flexibility of the 2-oxopropoxy side chain is a key area of interest. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to identify the most stable conformations (i.e., those with the lowest energy). These studies would typically involve a systematic search of the conformational space by rotating the dihedral angles of the side chain and calculating the potential energy of each conformation.
Table 2: Hypothetical Relative Energies of Key Conformations of the 2-oxopropoxy Side Chain
| Conformation | Dihedral Angle (C6-C7-O-C8) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.0 | 65 |
| Syn-clinal (+) | ~+60° | 1.2 | 15 |
| Syn-clinal (-) | ~-60° | 1.2 | 15 |
| Syn-periplanar | ~0° | 3.5 | 5 |
Note: These values are hypothetical and for illustrative purposes only.
Furthermore, the presence of the keto group in the 2-oxopropoxy side chain raises the possibility of keto-enol tautomerism. Tautomers are isomers that readily interconvert, and the equilibrium between the keto and enol forms can be influenced by the solvent and the electronic environment.
Computational studies can predict the relative stability of the keto and enol tautomers of this compound. By calculating the Gibbs free energy of each tautomer, it is possible to estimate the equilibrium constant and the population of each form under different conditions. It is generally expected that the keto form of simple ketones is more stable than the enol form.
In Silico ADMET Prediction and Pharmacokinetic Profiling
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction offers a rapid and cost-effective way to assess these properties early in the drug discovery process.
Various computational models and software can be used to predict the pharmacokinetic profile of this compound. These predictions are based on its structural features and physicochemical properties.
Table 3: Predicted In Silico ADMET Properties of this compound
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Potential for central nervous system activity. |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |
| Hepatotoxicity | Low probability | Reduced risk of liver damage. |
| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenic potential. |
| Plasma Protein Binding | High | May affect the free drug concentration and duration of action. |
Note: These are generalized predictions based on typical coumarin structures and require experimental validation.
These in silico predictions provide a valuable initial assessment of the drug-like properties of this compound. For example, high predicted intestinal absorption suggests that the compound is likely to be well-absorbed when taken orally. A prediction of non-inhibition of key cytochrome P450 enzymes is favorable, as it indicates a lower likelihood of adverse drug-drug interactions. The pharmacokinetic profile helps in understanding how the compound is likely to behave in a biological system, guiding further experimental studies.
Q & A
Q. What are the optimal synthetic routes for 4-Ethyl-7-(2-oxopropoxy)-2H-chromen-2-one?
The compound can be synthesized via nucleophilic substitution under alkaline conditions. A reported method involves reacting 7-hydroxy-4-ethylcoumarin with chloroacetone in acetone using anhydrous K₂CO₃ as a base, refluxed for 6–8 hours . Modifications to this route, such as substituting ethyl groups for methyl in the starting material or optimizing solvent polarity (e.g., using DMF for higher boiling points), may improve yields. Purification typically involves recrystallization from methanol or ethanol.
Q. How can spectroscopic techniques confirm the structure of this compound?
- 1H NMR : Key signals include a singlet at δ 2.10–2.40 ppm (ethyl and oxopropoxy methyl groups), a singlet at δ 4.90–5.00 ppm (OCH₂ from the oxopropoxy group), and aromatic protons at δ 6.20–7.60 ppm (coumarin ring) .
- IR : Stretching vibrations at ~1700–1750 cm⁻¹ (ester C=O), 1600–1650 cm⁻¹ (coumarin lactone C=O), and 1200–1250 cm⁻¹ (C-O-C ether linkage) .
- MS : Molecular ion peaks at m/z 274.1 (C₁₄H₁₄O₅) with fragmentation patterns matching the coumarin backbone .
Q. What are the key spectroscopic markers for distinguishing 4-Ethyl-7-(2-oxopropoxy) derivatives from analogs?
The ethyl group at C-4 appears as a triplet (δ ~1.20–1.40 ppm) and quartet (δ ~2.30–2.60 ppm) in 1H NMR, while the oxopropoxy moiety shows a distinct OCH₂ singlet (δ ~4.90 ppm) and a carbonyl signal at δ ~200–210 ppm in 13C NMR. Overlapping aromatic signals can be resolved via 2D NMR (e.g., HSQC, COSY) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase or fungal CYP51) can assess binding affinities. For fluorescence-based studies, TD-DFT calculations predict electronic transitions, while QSAR models correlate structural features (e.g., substituent electronegativity) with observed antimicrobial or cytotoxic activities .
Q. What strategies address contradictory bioactivity data in coumarin derivatives?
- Assay standardization : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and cytotoxicity models (e.g., MTT assay on HeLa cells).
- Structural analogs : Compare 4-Ethyl-7-(2-oxopropoxy) with methyl or phenyl variants to isolate substituent effects .
- Synergistic studies : Evaluate combinations with known antibiotics to identify potentiation effects .
Q. How can reaction yields for 4-Ethyl-7-(2-oxopropoxy) derivatives be improved?
- Catalyst screening : Replace K₂CO₃ with FeCl₃ in THF for faster etherification (see one-pot coumarin syntheses) .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
- Purification : Use column chromatography (silica gel, hexane:EtOAc) to isolate high-purity products from byproducts like unreacted 7-hydroxycoumarin .
Q. What crystallographic challenges arise in structural elucidation of this compound?
Disorder in the oxopropoxy chain or ethyl group requires high-resolution X-ray diffraction (e.g., synchrotron radiation) and refinement software (e.g., SHELXL). Thermal motion parameters (B-factors) > 5 Ų suggest dynamic flexibility, necessitating low-temperature (100 K) data collection .
Q. How can structural modifications enhance the bioactivity of 4-Ethyl-7-(2-oxopropoxy) derivatives?
- Heterocyclic additions : Introduce 1,2,4-triazole or thiadiazole moieties at the oxopropoxy terminal to improve antimicrobial potency (e.g., MIC reduction from 128 µg/mL to 16 µg/mL) .
- Fluorine substitution : Replace the ethyl group with CF₃ to enhance lipophilicity and membrane penetration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
